

The Discovery and Synthesis of 1-Phenyl-1,2-butanediol: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenyl-1,2-butanediol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **1-Phenyl-1,2-butanediol** is a chiral organic compound of significant interest in the fields of synthetic chemistry and drug development. Its structure, featuring a phenyl group and two hydroxyl groups on a butane chain, makes it a valuable chiral building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the discovery, synthesis, physical and chemical properties, and analytical data of **1-Phenyl-1,2-butanediol**.

Physicochemical Properties

1-Phenyl-1,2-butanediol is an alcohol and a polyol with the molecular formula C₁₀H₁₄O₂.^[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C10H14O2	PubChem
Molecular Weight	166.22 g/mol	PubChem[2]
IUPAC Name	1-phenylbutane-1,2-diol	PubChem[2]
CAS Number	22607-13-2	PubChem[2]
Appearance	Colorless liquid or solid (temperature dependent)	EvitaChem[1]
Solubility	Soluble in water and organic solvents like ethanol	EvitaChem[1]

Synthesis of 1-Phenyl-1,2-butanediol

The synthesis of **1-Phenyl-1,2-butanediol** can be achieved through various chemical and biocatalytic methods. The choice of method often depends on the desired stereochemistry of the final product.

Chemical Synthesis

A common method for the synthesis of **1-Phenyl-1,2-butanediol** is the reduction of α -hydroxy ketones or related precursors. A representative method involves the catalytic hydrogenation of a suitable ketone.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative example of the synthesis of a phenyl-substituted diol and can be adapted for **1-Phenyl-1,2-butanediol**.

Materials:

- Substrate (e.g., 1-phenyl-1-hydroxy-2-butanone) (0.5 mmol)
- Catalyst (e.g., Ru-MACHO) (5 μ mol)
- Base (e.g., sodium t-butanolate) (0.05 mmol)

- Methanol (MeOH) (0.5 mL)
- Hydrogen gas (H₂)
- Water (H₂O)
- Ethyl acetate (EA)
- Sodium sulfate (Na₂SO₄)

Procedure:

- In a glove box, a glass liner containing a stir bar is charged with the substrate, catalyst, base, and methanol.
- The glass liner is placed into an autoclave, which is then purged with hydrogen gas three times.
- The hydrogenation reaction is carried out under 10-50 bar of H₂ pressure with stirring at a controlled temperature (e.g., 25-80°C) for 12-24 hours.[3]
- After the reaction is complete, the autoclave is cooled to room temperature, and the hydrogen gas is carefully vented in a fume hood.
- The reaction mixture is transferred to a flask, and water (2 mL) is added.
- The product is extracted with ethyl acetate (3 x 5 mL).
- The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
- The crude product can be further purified by column chromatography.

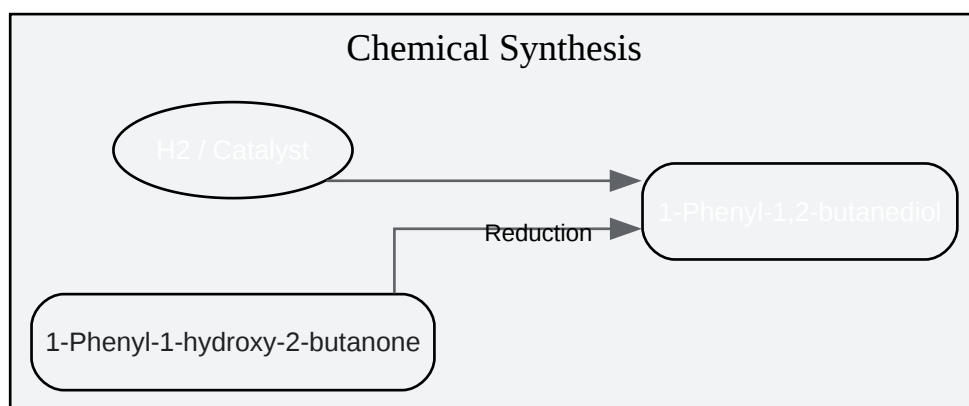
Biocatalytic Synthesis

Biotransformation offers a stereoselective route to produce specific enantiomers of **1-Phenyl-1,2-butanediol**. This method often utilizes whole-cell microorganisms or isolated enzymes.

A notable biocatalytic approach involves the use of microorganisms like *Aspergillus niger* to convert 2-phenylethanol into **1-phenyl-1,2-butanediol** over a period of four days in a bioreactor, with reported yields of around 65%.^[1] Enzymatic methods using carbonyl reductases have also been employed for the stereoselective reduction of corresponding ketones to yield **1-Phenyl-1,2-butanediol** with high optical purity.^[1]

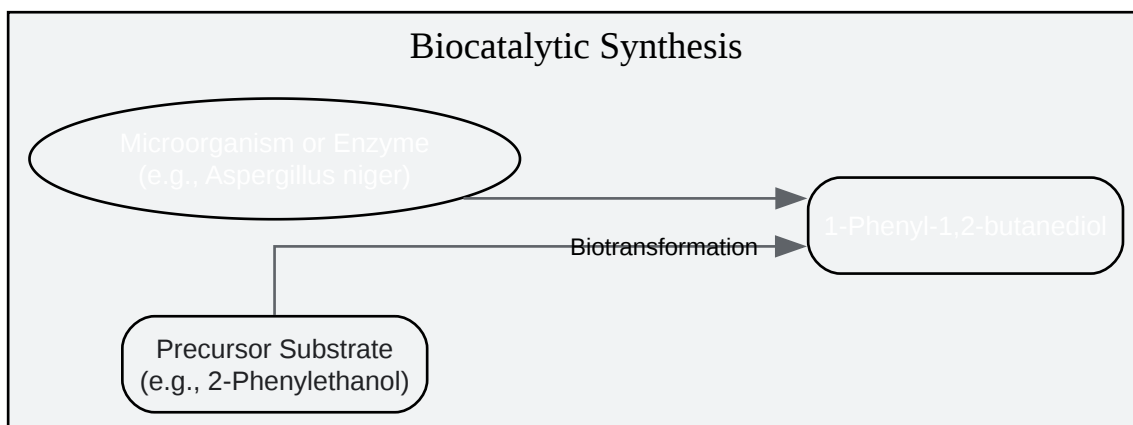
Visualization of Synthesis Pathways

The following diagrams illustrate the general chemical and biocatalytic synthesis routes for **1-Phenyl-1,2-butanediol**.



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Caption: Chemical synthesis of **1-Phenyl-1,2-butanediol** via reduction.



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Caption: Biocatalytic synthesis of **1-Phenyl-1,2-butanediol**.

Analytical Data

The characterization of **1-Phenyl-1,2-butanediol** is typically performed using a combination of spectroscopic techniques.

Spectroscopic Data	Description
¹ H NMR	The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
¹³ C NMR	The carbon-13 NMR spectrum reveals the number and types of carbon atoms present.
Infrared (IR) Spectroscopy	The IR spectrum shows characteristic absorption bands for the hydroxyl (-OH) groups and the phenyl ring.
Mass Spectrometry (MS)	Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.

Note: Specific peak assignments and high-resolution spectra can be found in spectral databases such as the NIST WebBook and PubChem.[\[2\]](#)

Applications in Drug Development

1-Phenyl-1,2-butanediol is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature is particularly important, as the stereochemistry of a drug molecule can significantly impact its pharmacological activity and safety profile. While the direct biological activity of **1-Phenyl-1,2-butanediol** is not extensively documented, its role as a precursor to more complex, biologically active molecules is well-established in the pharmaceutical industry. The general class of phenylpropanoids, to which this compound is related, is known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[\[4\]](#)

Conclusion

1-Phenyl-1,2-butanediol is a significant chiral diol with well-established synthetic routes. Both chemical and biocatalytic methods provide access to this important building block. Its utility in the synthesis of pharmaceuticals underscores its importance in drug discovery and development. The detailed characterization through modern analytical techniques ensures its purity and suitability for these applications. Further research into the direct biological activities of **1-Phenyl-1,2-butanediol** and its derivatives may reveal new therapeutic opportunities.

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